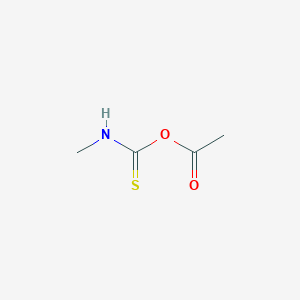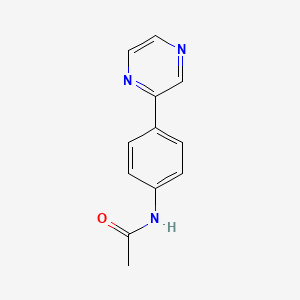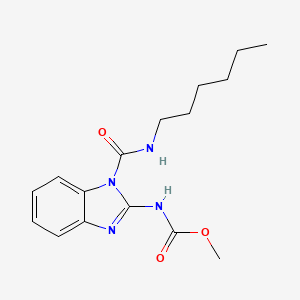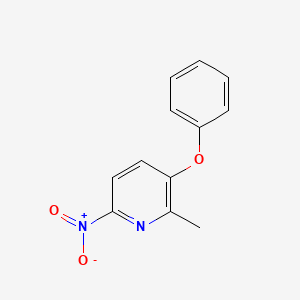
6-Chloro-9-hexadecyl-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-9-hexadecyl-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-9-hexadecyl-purine typically involves the alkylation of 6-chloropurine. The process begins with the chlorination of hypoxanthine using phosphorus oxychloride in the presence of dimethylaniline to produce 6-chloropurine . This intermediate is then subjected to alkylation with hexadecyl halides in a suitable solvent such as dimethyl sulfoxide (DMSO) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-9-hexadecyl-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6th position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Alkylation: The compound can be further alkylated at the nitrogen atoms of the purine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, thiourea, and primary amines in solvents like ethanol or DMSO.
Alkylation: Alkyl halides in the presence of a base such as potassium carbonate in DMSO.
Major Products:
Nucleophilic Substitution: Products include 6-amino-9-hexadecyl-purine, 6-thio-9-hexadecyl-purine, and 6-alkoxy-9-hexadecyl-purine.
Alkylation: Further alkylated purine derivatives.
Applications De Recherche Scientifique
6-Chloro-9-hexadecyl-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Investigated for its potential role in modulating biological pathways involving purine metabolism.
Medicine: Explored for its antitumor and antiviral properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-9-hexadecyl-purine involves its interaction with cellular nucleotides and enzymes. The chloro group at the 6th position allows it to act as an electrophile, facilitating nucleophilic attack by cellular nucleophiles. This can lead to the formation of covalent adducts with DNA or RNA, potentially disrupting cellular processes and inducing apoptosis in cancer cells . The hexadecyl chain enhances its lipophilicity, improving cellular uptake and bioavailability .
Similar Compounds:
6-Chloropurine: A simpler analog without the hexadecyl chain, used in similar applications but with different pharmacokinetic properties.
9-Hexadecylpurine: Lacks the chloro group, resulting in different reactivity and biological activity.
Uniqueness: this compound is unique due to the combination of the chloro group and the hexadecyl chain, which confer distinct chemical reactivity and biological properties. This dual modification enhances its potential as a versatile compound in various research and industrial applications .
Propriétés
| 68180-15-4 | |
Formule moléculaire |
C21H35ClN4 |
Poids moléculaire |
379.0 g/mol |
Nom IUPAC |
6-chloro-9-hexadecylpurine |
InChI |
InChI=1S/C21H35ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-18-25-19-20(22)23-17-24-21(19)26/h17-18H,2-16H2,1H3 |
Clé InChI |
MNYXZLVVPSMJBC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN1C=NC2=C1N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


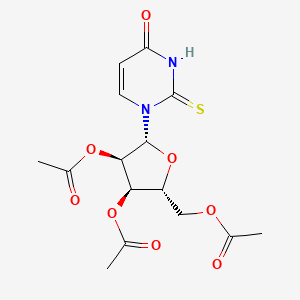
![rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12927969.png)
